molecular formula C23H29N2OP B8227607 (S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole

(S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8227607
M. Wt: 380.5 g/mol
InChI Key: PQUUCDVLTJZOFT-YADHBBJMSA-N
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Description

(S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral P,N-chelating ligand featuring a piperidin-2-yl group linked to a diphenylphosphanyl moiety and an isopropyl-substituted dihydrooxazole ring. Its stereochemical configuration (S,S) at the chiral centers enables precise control over metal coordination, making it valuable in asymmetric catalysis and organometallic chemistry. The piperidine ring introduces a nitrogen donor site, enhancing chelation capabilities, while the isopropyl group provides steric bulk to modulate reactivity .

Properties

IUPAC Name

diphenyl-[(2S)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N2OP/c1-18(2)21-17-26-23(24-21)22-15-9-10-16-25(22)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,18,21-22H,9-10,15-17H2,1-2H3/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUUCDVLTJZOFT-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)[C@@H]2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N2OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under basic conditions.

    Introduction of the diphenylphosphanyl group: This is achieved through a nucleophilic substitution reaction where a diphenylphosphine is introduced to the piperidine ring.

    Formation of the oxazole ring: This step involves the cyclization of an appropriate precursor under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides and aryl halides.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

(S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential in enzyme inhibition studies.

    Medicine: Explored for its potential in the synthesis of chiral drugs.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets include various metal ions, and the pathways involved include coordination chemistry and catalysis.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to three key analogs (Table 1):

Compound Name Substituents Coordination Behavior Applications References
(S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole (Target Compound) Piperidin-2-yl, isopropyl Bidentate P,N-chelation; forms stable Au(I/III) complexes with enhanced stereoselectivity Asymmetric catalysis, Au-complex synthesis
(S)-2-(2-(Diphenylphosphaneyl)phenyl)-4-isopropyl-4,5-dihydrooxazole Phenyl, isopropyl Bidentate P,N-chelation; forms Au(I) complexes (91% yield) but oxidizes to phosphine oxide under Au(III) conditions Gold catalysis, ligand screening
(1S,4S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole Biphenyl, isopropyl Increased steric bulk; potential for selective metal binding Specialty catalysis, bulky substrate environments
(R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyl dicyclohexylphosphine Ferrocenyl, dicyclohexylphosphine Rigid ferrocene backbone; strong electron-donating properties Hydrogenation, cross-coupling reactions

Key Observations:

Piperidine vs. Phenyl/Biphenyl Substituents: The target compound’s piperidin-2-yl group introduces a nitrogen donor, enabling stronger chelation compared to purely aromatic substituents in analogs. This enhances stability in Au(III) complexes, whereas the phenyl-substituted ligand oxidizes to phosphine oxide under similar conditions .

Electronic and Steric Effects :

  • The isopropyl group in all analogs provides steric control, but the piperidine’s flexibility allows adaptive coordination geometries. Ferrocene-based ligands (e.g., C36H56FeP2) exhibit rigid backbones and strong electron donation, favoring hydrogenation over asymmetric transformations .

Stereochemical Outcomes :

  • The (S,S) configuration in the target compound creates a well-defined chiral pocket, critical for enantioselective catalysis. In contrast, biphenyl analogs (e.g., 1323988-86-8) may exhibit different stereochemical outcomes due to extended π-conjugation .

Performance in Metal Coordination

  • Au(I) Complexes : The phenyl-substituted ligand forms Au(I) complexes in 91% yield (), while the target compound’s piperidine group may enhance stability but reduce reaction rates due to stronger chelation.
  • Au(III) Compatibility: The target compound’s nitrogen donor likely stabilizes Au(III) better than the phenyl analog, which decomposes to phosphine oxide under Au(III) conditions .

Biological Activity

(S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral ligand that plays a significant role in asymmetric catalysis and has potential applications in medicinal chemistry. This compound's biological activity is primarily linked to its ability to facilitate enantioselective reactions, critical for synthesizing various pharmaceuticals.

  • Molecular Formula : C26H27N2OP
  • Molecular Weight : 414.48 g/mol
  • CAS Number : 2757084-46-9

The biological activity of this compound is largely attributed to its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the transition states of reactions and leading to enantioselective outcomes. This property is particularly valuable in drug synthesis, where chirality can significantly affect a drug's efficacy and safety profile.

Biological Activity Overview

  • Antitumor Activity :
    • Studies have shown that complexes formed with this compound exhibit cytotoxic effects against various cancer cell lines. For instance, palladium(II) complexes of this ligand have demonstrated significant antitumor activity against HepG2 human hepatoblastoma cells, indicating potential as an anticancer agent .
  • Enzyme Mechanisms :
    • The compound's chirality allows it to interact selectively with enzymes, which can be crucial in understanding enzyme mechanisms and developing enzyme inhibitors or activators.
  • Chiral Drug Development :
    • As a chiral ligand, it is instrumental in synthesizing chiral drugs that often exhibit improved pharmacological properties compared to their racemic counterparts. This aspect is vital for reducing side effects and enhancing therapeutic efficacy .

Case Study 1: Antitumor Efficacy

A study investigated the antitumor properties of palladium(II) complexes synthesized using this compound. The results indicated that these complexes displayed cytotoxicity rates exceeding 50% against HepG2 cells, highlighting their potential as therapeutic agents in cancer treatment .

Case Study 2: Chiral Catalysis

In another study focusing on asymmetric synthesis, this compound was utilized as a chiral ligand in palladium-catalyzed reactions. The findings revealed that the compound significantly increased the enantioselectivity of the products formed, demonstrating its effectiveness in producing pharmaceuticals with desired chirality .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntitumorCytotoxicity against HepG2 cells
Enzyme InteractionFacilitates understanding of enzyme mechanisms
Chiral Drug SynthesisEnhances efficacy and reduces side effects

Q & A

Q. What are the standard synthetic routes for (S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole, and how are reaction conditions optimized for high enantiomeric purity?

The synthesis typically involves a multi-step process starting from chiral precursors like (S)-(+)-2-phenylglycinol. A three-step protocol achieves yields of 83.2–94.5% per step, with final purity >99% . Key steps include:

  • Step 1 : Formation of the oxazole ring via cyclization under anhydrous conditions.
  • Step 2 : Introduction of the diphenylphosphanyl group using palladium-catalyzed cross-coupling.
  • Step 3 : Piperidine ring functionalization with stereochemical control.
    Optimization focuses on inert atmospheres (N₂), low temperatures (–78°C for lithiation steps), and stoichiometric control of reagents like n-BuLi . Enantiomeric purity is confirmed via polarimetry and chiral GC-MS .

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity and enantiomeric excess of this compound?

  • IR spectroscopy : Validates functional groups (e.g., P–C, C=N stretches).
  • NMR (¹H/¹³C/³¹P) : Confirms stereochemistry and ligand coordination sites. For example, ³¹P NMR detects phosphorus environment changes upon metal binding .
  • Chiral GC-MS/HPLC : Measures enantiomeric excess (ee >99% in optimized syntheses) .
  • Melting point analysis : Matches literature values (85–90°C) .
  • Polarimetry : Quantifies optical rotation ([α]ᴅ) to verify enantiomeric identity .

Advanced Research Questions

Q. How can researchers address discrepancies in catalytic performance when using this ligand in asymmetric hydrogenation reactions under varying solvent systems?

Solvent polarity and coordination strength significantly impact catalytic activity. For example:

  • Polar aprotic solvents (e.g., MeCN) may stabilize cationic metal complexes but compete for coordination sites.
  • Non-polar solvents (e.g., toluene) enhance steric effects, favoring enantioselectivity but slowing reaction rates.
    Systematic screening using kinetic studies (e.g., variable-temperature NMR) and linear free-energy relationships (LFERs) can resolve discrepancies. Evidence from gold(III) complexation studies shows solvent-dependent mixtures of products, highlighting the need for rigorous solvent selection .

Q. What strategies are effective in resolving conflicting data regarding the ligand's coordination mode in transition metal complexes observed in different studies?

Conflicting coordination data (e.g., κ¹-P vs. κ²-P,N binding) can arise from:

  • Metal oxidation state : Au(III) vs. Pd(II) may prefer different donor atoms.
  • Counterion effects : Non-coordinating ions (e.g., SbF₆⁻) favor κ² coordination, while coordinating ions (e.g., Cl⁻) may induce κ¹ binding.
    To resolve ambiguities:
  • Use X-ray crystallography to unambiguously determine binding modes.
  • Perform DFT calculations to compare energetics of coordination geometries.
  • Analyze UV-Vis and EPR spectra for metal-ligand charge-transfer transitions .

Q. How should researchers modify the ligand's electronic or steric properties to enhance catalytic activity in cross-coupling reactions while maintaining stereochemical control?

  • Steric modifications : Replace isopropyl groups with bulkier substituents (e.g., tert-butyl) to increase enantioselectivity. Evidence from analogous ligands shows improved selectivity in Suzuki-Miyaura reactions .
  • Electronic tuning : Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl rings to enhance metal center electrophilicity.
  • Hybrid ligands : Combine phosphine and oxazole motifs (e.g., 2-pyridyl substituents) to enable bidentate coordination. Computational modeling (e.g., NBO analysis) predicts electronic effects prior to synthesis .

Q. What experimental approaches are critical for determining the origin of reduced enantioselectivity when scaling up reactions involving this chiral ligand?

Scale-up issues often arise from:

  • Mixing inefficiencies : Use inline FTIR or ReactIR to monitor reaction progression and optimize agitation.
  • Impurity accumulation : Track enantiomeric excess at intermediate stages via chiral HPLC.
  • Oxygen/moisture sensitivity : Rigorous Schlenk techniques or glovebox setups prevent ligand oxidation.
  • Catalyst loading : Perform kinetic profiling to identify turnover-limiting steps. Studies on similar ligands show nonlinear effects at higher concentrations, requiring adjusted stoichiometry .

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